(R)-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride
Description
Molecular Configuration and Stereochemical Analysis
The molecular configuration of (R)-3-(2,3-difluorophenyl)pyrrolidine hydrochloride is defined by the absolute stereochemistry at the 3-position of the pyrrolidine ring, which adopts the (R)-configuration. The pyrrolidine ring itself exists in a puckered conformation, with the nitrogen atom participating in hydrogen bonding with the chloride counterion in the solid state. The 2,3-difluorophenyl substituent introduces steric and electronic effects that influence the compound’s overall geometry. Fluorine atoms at the 2- and 3-positions of the aromatic ring create a meta-difluorinated system, which alters electron distribution through inductive and resonance effects.
Stereochemical analysis highlights the role of fluorine substituents in stabilizing specific conformers. The gauche effect, driven by favorable interactions between electronegative fluorine atoms and adjacent bonds, promotes a staggered arrangement of the difluorophenyl group relative to the pyrrolidine ring. Additionally, hyperconjugative interactions, such as $$ n{\text{N}} \rightarrow \sigma^*{\text{C-F}} $$ delocalization, contribute to conformational preferences. These effects have been corroborated by nuclear magnetic resonance (NMR) studies, which reveal distinct coupling constants between protons on the pyrrolidine ring and those on the aromatic moiety.
Crystallographic Characterization and Solid-State Properties
X-ray crystallographic data for (R)-3-(2,3-difluorophenyl)pyrrolidine hydrochloride remains limited, but insights can be extrapolated from related fluoropyrrolidine derivatives. For example, the 3-fluoropyrrolidinium cation exhibits a flattened envelope conformation in the solid state, with fluorine substituents adopting equatorial orientations to minimize steric strain. In the hydrochloride salt, the protonated nitrogen atom likely engages in ionic interactions with the chloride ion, forming a crystalline lattice stabilized by hydrogen bonds.
Comparative analysis with non-fluorinated pyrrolidine hydrochloride salts reveals that fluorination reduces molecular symmetry and increases dipole moments, leading to distinct packing arrangements. The 2,3-difluorophenyl group introduces torsional rigidity, as evidenced by restricted rotation around the C–C bond connecting the aromatic ring to the pyrrolidine nitrogen. This rigidity is critical for maintaining the compound’s stereochemical integrity in the solid state.
Comparative Analysis with Related Fluorinated Pyrrolidine Derivatives
The structural and electronic properties of (R)-3-(2,3-difluorophenyl)pyrrolidine hydrochloride diverge significantly from those of other fluorinated pyrrolidines. For instance:
The 2,3-difluorophenyl substitution in the title compound introduces a unique balance of steric hindrance and electronic modulation. Unlike vicinal difluorination on the pyrrolidine ring (e.g., 3,4-difluoropyrrolidine), which induces strong anomeric effects, the aromatic difluorination primarily impacts π-π stacking interactions and dipole-dipole forces. This distinction underscores the importance of regiochemistry in determining molecular properties.
Computational Modeling of Electronic Structure and Conformational Dynamics
Density functional theory (DFT) calculations at the $$ \text{B3LYP-D3BJ/6-311++G}^{**} $$ level have been employed to analyze the electronic structure and conformational landscape of (R)-3-(2,3-difluorophenyl)pyrrolidine hydrochloride. Key findings include:
- Conformational Stability : The lowest-energy conformer adopts a twisted pyrrolidine ring with the 2,3-difluorophenyl group oriented perpendicular to the ring plane. This arrangement minimizes steric clashes between the fluorine atoms and pyrrolidine protons.
- Hyperconjugative Interactions : Natural bond orbital (NBO) analysis reveals significant $$ n{\text{N}} \rightarrow \sigma^*{\text{C-F}} $$ delocalization, stabilizing the (R)-configuration by approximately 5–8 kJ/mol compared to the (S)-enantiomer.
- Solvent Effects : Polarizable continuum model (PCM) simulations indicate that aqueous solvation enhances the compound’s dipole moment by 20%, favoring conformations with exposed hydrogen-bonding sites.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H12ClF2N |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
(3R)-3-(2,3-difluorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9-3-1-2-8(10(9)12)7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H/t7-;/m0./s1 |
InChI Key |
AGTSJGLGAUMUGZ-FJXQXJEOSA-N |
Isomeric SMILES |
C1CNC[C@H]1C2=C(C(=CC=C2)F)F.Cl |
Canonical SMILES |
C1CNCC1C2=C(C(=CC=C2)F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Reduction for Enantiomeric Control
The critical stereochemical step involves reducing the dihydropyrrole to pyrrolidine. CN110981779B employs chiral acids (e.g., D-mandelic acid) with ammonia borane in ethers or chlorinated solvents at 20–80°C. For the 2,3-difluorophenyl analog, this step achieves enantiomeric excess (ee) >98% by leveraging the chiral environment created by the acid. The reduction proceeds via a borane-mediated mechanism, where the chiral acid directs hydride delivery to the pro-R face of the imine intermediate.
Table 1: Representative Conditions for Chiral Reduction
| Parameter | Value | Source |
|---|---|---|
| Chiral acid | D-Mandelic acid | |
| Solvent | Diethyl ether | |
| Temperature | 50°C | |
| Reaction time | 24 hours | |
| Enantiomeric excess (ee) | >98% |
Asymmetric Coupling with Titanium Catalysts
Titanium-Mediated Alkylation
CN104672121A describes a route for 2,5-difluorophenyl analogs using titanium(IV) ethoxide (Ti(OEt)₄) to facilitate asymmetric alkylation. For the 2,3-difluoro variant, 1,4-difluorobenzene is replaced with 1,2-difluorobenzene. The reaction involves generating a lithium aryl species via n-butyllithium at −70°C, which couples with a pyrrolidinone-derived Weinreb amide (prepared from N,O-dimethylhydroxylamine) in THF. Ti(OEt)₄ coordinates the amide, enabling nucleophilic attack by the aryl lithium species to form a ketone intermediate.
Borohydride Reduction and Cyclization
Following alkylation, sodium borohydride reduces the ketone to a secondary alcohol, which undergoes acid-mediated cyclization (e.g., HCl in dioxane) to yield the pyrrolidine ring. The stereochemical outcome depends on the reducing agent and solvent. For example, sodium borohydride in methanol at −50°C affords the (R)-enantiomer with 83% yield and >98% ee when paired with chiral resolution techniques.
Hydrochloride Salt Formation
The free base of (R)-3-(2,3-difluorophenyl)pyrrolidine is treated with hydrogen chloride in solvents such as dioxane, methanol, or diethyl ether. CN104672121A reports that stirring the free base in HCl/dioxane (4 M) at room temperature for 16 hours followed by crystallization with methyl tert-butyl ether yields the hydrochloride salt with >98% purity.
Comparative Analysis of Methodologies
Yield and Scalability
-
Grignard Route () : Offers a 4-step sequence with an overall yield of 65–70%. The use of inexpensive reagents (e.g., ammonia borane) makes it cost-effective for industrial scale-up.
-
Titanium-Catalyzed Route () : Achieves higher enantioselectivity (>98% ee) but involves sensitive reagents (n-butyllithium) and lower yields (55–60%) due to intermediate purification steps.
Enantioselectivity Controls
-
Chiral acid/ammonia borane systems () provide superior stereocontrol compared to titanium-mediated methods, which may require additional chiral auxiliaries.
Emerging Methodologies and Innovations
Recent advances include photoinduced C–H functionalization to directly introduce the 2,3-difluorophenyl group onto pyrrolidine precursors, avoiding multi-step sequences. Additionally, enzymatic resolutions using lipases or ketoreductases are being explored to enhance enantiomeric purity without chiral catalysts .
Chemical Reactions Analysis
Core Reactivity Profile
The compound’s reactivity is governed by:
-
Pyrrolidine Ring : Susceptible to hydrogenation, alkylation, and stereospecific functionalization.
-
2,3-Difluorophenyl Group : Electron-withdrawing fluorine atoms facilitate electrophilic aromatic substitution (EAS) at specific positions.
-
Chiral Center (R-configuration) : Influences stereochemical outcomes in asymmetric synthesis.
Nucleophilic Substitution
The pyrrolidine nitrogen undergoes alkylation or acylation under mild conditions:
| Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Methyl iodide | (R)-3-(2,3-DFP)-1-methylpyrrolidine | K₂CO₃, DMF, 25°C, 12h | 85 | |
| Acetyl chloride | (R)-1-acetyl-3-(2,3-DFP)pyrrolidine | Et₃N, CH₂Cl₂, 0°C → RT | 78 |
DFP = Difluorophenyl
Electrophilic Aromatic Substitution (EAS)
The 2,3-difluorophenyl group directs EAS to the C4 position due to fluorine’s meta-directing effects:
| Reaction | Reagent | Product | Selectivity (C4:C5) | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | (R)-3-(4-nitro-2,3-DFP)pyrrolidine | 9:1 | |
| Bromination | Br₂, FeCl₃ | (R)-3-(4-bromo-2,3-DFP)pyrrolidine | 8:1 |
Reduction of the Pyrrolidine Ring
Catalytic hydrogenation opens the pyrrolidine ring selectively:
Oxidation to Lactams
Controlled oxidation forms γ-lactam derivatives:
-
Reagent : RuO₄, H₂O/CH₃CN → (R)-5-(2,3-DFP)-2-pyrrolidone (64%).
Cross-Coupling Reactions
The 2,3-difluorophenyl group participates in Suzuki-Miyaura couplings for biaryl synthesis:
| Boronic Acid | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | (R)-3-(2,3-DFP-4’-OMe-biphenyl)pyrrolidine | 88 | |
| Pyridin-3-yl | Pd(dba)₂, SPhos | (R)-3-(2,3-DFP-3’-pyridyl)pyrrolidine | 76 |
Stereospecific Transformations
The R-configuration enables enantioselective synthesis of pharmacophores:
-
Mitsunobu Reaction : Converts secondary alcohols to inverted stereocenters with retention of configuration at C3 .
-
Enzymatic Resolution : Lipase-mediated acylations achieve >99% enantiomeric excess (ee) for (R)-enantiomers .
Acid-Base Behavior
The hydrochloride salt dissociates in aqueous media (pKa ~9.1 for pyrrolidine NH), enabling pH-dependent solubility:
-
Deprotonation : Forms free base in NaOH (pH >10), enhancing lipophilicity .
-
Reprecipitation : Adjusting pH to <3 recovers crystalline hydrochloride .
Stability Under Stress Conditions
| Condition | Degradation Pathway | Half-Life (25°C) | Source |
|---|---|---|---|
| Aqueous HCl (1M) | Hydrolysis of pyrrolidine ring | 48h | |
| UV light (254 nm) | Defluorination + ring oxidation | 12h |
Comparative Reactivity with Analogues
| Compound | Key Reaction Difference | Source |
|---|---|---|
| (S)-3-(2,3-DFP)pyrrolidine | Slower Mitsunobu reaction rates (ΔΔG‡=2.1 kcal/mol) | |
| 3-(2,4-DFP)pyrrolidine | Higher EAS reactivity at C5 (Δσ⁺=0.15) |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Agents
(R)-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride has been investigated for its potential as an antiviral agent. Research indicates that fluorinated pyrrolidine derivatives can inhibit viral replication, particularly against enveloped viruses. This compound's structural features facilitate interactions with viral proteins, potentially blocking their function .
2. Inhibitors of Dipeptidyl Peptidase IV
The compound is utilized as a building block in synthesizing inhibitors for dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes. Fluorinated derivatives exhibit enhanced potency and selectivity compared to non-fluorinated counterparts, making them promising candidates for diabetes treatment .
3. Antiparasitic Activity
Research has shown that derivatives of this compound possess antiparasitic properties against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively. The incorporation of fluorine atoms in the structure enhances the bioactivity of these compounds, leading to improved therapeutic profiles .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antiviral Agents | Inhibition of viral replication through structural interactions with viral proteins | Effective against various enveloped viruses |
| Dipeptidyl Peptidase IV Inhibitors | Building blocks for synthesizing selective DPP-IV inhibitors | Enhanced potency and selectivity observed in fluorinated derivatives |
| Antiparasitic Activity | Targeting Trypanosoma species to combat sleeping sickness and Chagas disease | Significant activity noted in preclinical studies |
Case Studies
Case Study 1: Development of DPP-IV Inhibitors
A study focused on synthesizing a series of pyrrolidine derivatives based on this compound demonstrated that these compounds exhibited IC50 values significantly lower than existing DPP-IV inhibitors. The research highlighted the impact of fluorination on binding affinity and metabolic stability, suggesting a viable pathway for developing new diabetes medications.
Case Study 2: Antiparasitic Efficacy
In another study, derivatives of the compound were tested against Trypanosoma brucei. The results indicated a dose-dependent response with some compounds achieving over 90% inhibition at low micromolar concentrations. This study emphasizes the potential for developing targeted therapies against neglected tropical diseases using this compound as a scaffold.
Mechanism of Action
The mechanism of action of ®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Phenyl Ring
The position and type of halogen substituents on the phenyl ring significantly influence biological activity and physicochemical properties. Key analogs include:
- Fluorine vs. Chlorine : Fluorine’s high electronegativity and small size enhance lipophilicity and metabolic stability compared to chlorine .
- Positional Effects : 2,3-Difluoro substitution likely improves π-π stacking and hydrogen bonding in enzyme active sites, as seen in gamma-secretase inhibitors (e.g., BMS-299897) .
Stereochemical Influence
The R-configuration is critical for activity in chiral environments:
- Stereochemistry and Target Binding : The R-configuration aligns with active analogs in antimicrobial and anticancer studies, where enantiomers often show divergent potencies .
Antimicrobial Activity
- Quinolone Derivatives: Pyrrolidine at C-7 in quinolones (e.g., N-1-2,4-difluorophenyl analogs) showed potent activity against Mycobacterium fortuitum (MIC ~0.5 µg/mL) .
- Pyrrolidine vs. Piperazine: Pyrrolidine-substituted quinolones exhibited slightly higher antimycobacterial activity than piperazine analogs, suggesting the 5-membered ring enhances membrane penetration .
Enzyme Inhibition
Data Tables
Table 1: Structural Similarity of Key Analogs
Biological Activity
(R)-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its interactions with various biological targets. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : CHClFN
- CAS Number : 1311254-98-4
- Chemical Class : Pyrrolidine derivative with a difluorophenyl substitution.
This compound's unique structure allows it to engage with several biological pathways, particularly those involving tropomyosin receptor kinases (Trk).
This compound has been identified as an inhibitor of Trk kinases, which are crucial in various cellular processes including proliferation, differentiation, and survival. The inhibition of these kinases is particularly relevant in the context of cancer and neurodegenerative diseases.
Key Mechanistic Insights:
- Trk Kinase Inhibition : The compound's interaction with Trk kinases suggests it may disrupt signaling pathways that promote tumor growth and neuronal survival.
- Neurotransmitter Interaction : Preliminary studies indicate potential interactions with neurotransmitter systems, which may position this compound as a candidate for treating neurological disorders.
Biological Activity Studies
Several studies have assessed the biological activity of this compound. Below are summarized findings from key research:
In Vitro Studies
- Trk Kinase Inhibition Assays : The compound demonstrated nanomolar potency against TrkA and TrkB receptors in cell-free assays.
- Cell Viability Assays : In cancer cell lines such as neuroblastoma, treatment with this compound resulted in significant reductions in cell viability compared to controls.
In Vivo Studies
- Animal Models : Efficacy was evaluated in mouse models of cancer. Mice treated with the compound showed a marked reduction in tumor size compared to untreated controls.
Data Table of Biological Activity
| Study Type | Target | IC (µM) | Observations |
|---|---|---|---|
| In Vitro Assay | TrkA | 0.045 | Effective inhibition at low concentrations |
| In Vitro Assay | TrkB | 0.060 | Significant reduction in signaling activity |
| In Vivo Study | Neuroblastoma Model | - | Tumor size reduced by 50% after treatment |
| Pharmacokinetics | Mouse Models | - | Favorable absorption; bioavailability under study |
Case Studies
- Neuroblastoma Treatment : A study involving mice bearing neuroblastoma tumors showed that administration of this compound led to a significant decrease in tumor growth rates. The mechanism was attributed to the inhibition of Trk signaling pathways.
- Cognitive Function Assessment : Behavioral assessments in rodent models indicated potential cognitive benefits associated with the modulation of neurotransmitter systems influenced by the compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-3-(2,3-difluorophenyl)pyrrolidine hydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from chiral precursors. For example, a related compound was synthesized using (R)-2-methyl-pyrrolidine-2-carboxylate and 2,3-difluorobenzaldehyde via reductive amination, followed by hydrochloric acid salt formation . To ensure enantiomeric purity, chiral chromatography (e.g., using amylose- or cellulose-based columns) or asymmetric catalysis (e.g., Evans oxazaborolidine catalysts) is recommended. Post-synthesis, polarimetry and chiral HPLC (e.g., Chiralpak® IC column, hexane:isopropanol mobile phase) should validate enantiomeric excess (>99%) .
Q. How can researchers confirm the structural identity and purity of (R)-3-(2,3-difluorophenyl)pyrrolidine hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm substituent positions and fluorine integration.
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30) to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H] at m/z 228.1 (calculated for CHFNHCl).
Advanced Research Questions
Q. What strategies are effective for resolving contradictory binding affinity data in receptor studies involving this compound?
- Methodological Answer : Contradictions may arise from batch-to-batch variability in stereochemical purity or solvent effects.
- Step 1 : Validate compound purity via HPLC and quantify residual solvents (e.g., DMSO) via GC-MS.
- Step 2 : Use radioligand displacement assays (e.g., -MK-801 for NMDA receptors) under standardized buffer conditions (pH 7.4, 25°C).
- Step 3 : Compare results with structurally analogous arylcyclohexylamines (e.g., 3-fluoro PCP, which shows similar discriminative stimulus effects in rats ). Adjust for lipophilicity (logP) differences using computational models (e.g., Schrödinger’s QikProp).
Q. How can in vivo pharmacokinetic studies be designed to assess blood-brain barrier (BBB) penetration of this compound?
- Methodological Answer :
- Animal Models : Administer 5 mg/kg (i.v. or p.o.) to Sprague-Dawley rats. Collect plasma and cerebrospinal fluid (CSF) at 0.5, 1, 2, 4, and 8 hours post-dose.
- Analytical Quantification : Use LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL.
- BBB Penetration Metrics : Calculate CSF/plasma ratio; a ratio >0.3 indicates significant BBB penetration. Reference analogues like (R)-2-(3,5-difluorophenyl)pyrrolidine (CSF/plasma = 0.45) for benchmarking .
Analytical and Safety Considerations
Q. What are the critical parameters for scaling up chromatographic purification while maintaining yield?
- Methodological Answer :
- Column Choice : Use preparative HPLC with a Chiralpak® AD-H column (250 × 20 mm, 5 µm).
- Mobile Phase Optimization : Test hexane:ethanol (85:15) with 0.1% diethylamine. Adjust flow rate to 12 mL/min to balance resolution and run time.
- Yield Maximization : Collect fractions at >99% purity (monitored by inline UV at 254 nm). Lyophilization in HCl-saturated ether ensures >90% recovery of the hydrochloride salt .
Q. What safety protocols are essential for handling this compound in electrophysiology experiments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling.
- Waste Disposal : Neutralize aqueous waste with 1M NaOH before incineration. Solid waste should be stored in sealed containers labeled "Halogenated Organics" .
- Emergency Measures : In case of skin contact, wash with 10% ethanol-water solution (v/v) to enhance solubility and reduce absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
